molecular formula C16H18Cl2N2S B2771233 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine CAS No. 303148-85-8

4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine

Cat. No.: B2771233
CAS No.: 303148-85-8
M. Wt: 341.29
InChI Key: MTLCTSSFMBERGL-CMDGGOBGSA-N
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Description

4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is a synthetic organic compound characterized by its unique structural features, including a dichlorostyryl group, an ethylsulfanyl group, and a dihydropyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzaldehyde, ethyl mercaptan, and acetone.

    Formation of Intermediate: The first step involves the condensation of 2,6-dichlorobenzaldehyde with acetone in the presence of a base like sodium hydroxide to form 2,6-dichlorostyryl ketone.

    Thioether Formation: The intermediate 2,6-dichlorostyryl ketone is then reacted with ethyl mercaptan under acidic conditions to introduce the ethylsulfanyl group.

    Cyclization: Finally, the cyclization of the thioether intermediate with urea or thiourea under reflux conditions yields the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the pyrimidine ring or the styryl group.

    Substitution: Halogen atoms in the dichlorostyryl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dichlorostyryl)-2-(methylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6-methyl-1,6-dihydropyrimidine: Similar structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorostyryl group enhances its potential for biological interactions, while the ethylsulfanyl group provides additional sites for chemical modification.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new materials and therapeutic agents.

Properties

IUPAC Name

6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2S/c1-4-21-15-19-11(10-16(2,3)20-15)8-9-12-13(17)6-5-7-14(12)18/h5-10H,4H2,1-3H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLCTSSFMBERGL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(C=C(N1)C=CC2=C(C=CC=C2Cl)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC(C=C(N1)/C=C/C2=C(C=CC=C2Cl)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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